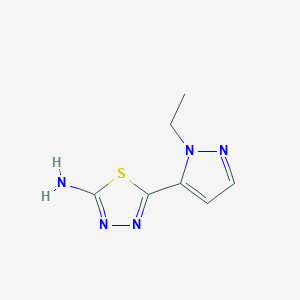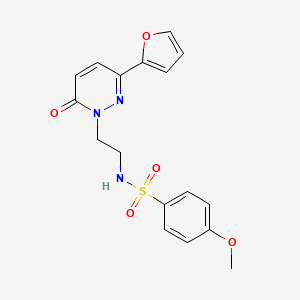
N-(1-cyanocyclopropyl)-2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopropyl)-2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide, commonly known as CCPA, is a potent and selective agonist of the GABA(B) receptor. It is a chemical compound that has been widely used in scientific research to study the GABA(B) receptor and its role in various physiological and pathological processes.
作用機序
CCPA acts as a selective agonist of the GABA(B) receptor, which is a metabotropic receptor that regulates the activity of ion channels and neurotransmitter release. It binds to the GABA(B) receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of ion channels.
Biochemical and Physiological Effects:
CCPA has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of voltage-gated calcium channels, and regulation of ion channels. It has also been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the advantages of using CCPA in lab experiments is its high potency and selectivity for the GABA(B) receptor. This allows for precise modulation of the receptor and its downstream effects. However, one of the limitations of using CCPA is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
将来の方向性
There are many potential future directions for research involving CCPA. Some possible areas of study include its potential therapeutic applications in neurological and psychiatric disorders, its effects on the regulation of ion channels and neurotransmitter release, and its potential use as a tool for studying the GABA(B) receptor and its downstream signaling pathways. Further research is needed to fully understand the potential uses and limitations of CCPA in scientific research.
合成法
The synthesis of CCPA involves a multi-step process that begins with the preparation of 2-amino-5-cyclopropyl-1,3-benzodiazole. This intermediate is then reacted with cyanogen bromide to form 2-cyano-5-cyclopropyl-1,3-benzodiazole. The final step involves the reaction of this intermediate with N-(1-cyanocyclopropyl)acetamide to yield CCPA.
科学的研究の応用
CCPA has been extensively used in scientific research to study the GABA(B) receptor and its role in various physiological and pathological processes. It has been shown to modulate neurotransmitter release, inhibit voltage-gated calcium channels, and regulate ion channels. It has also been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(2-cyclopropylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-10-16(7-8-16)19-14(21)9-20-13-4-2-1-3-12(13)18-15(20)11-5-6-11/h1-4,11H,5-9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBHMYQURFWQER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC(=O)NC4(CC4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


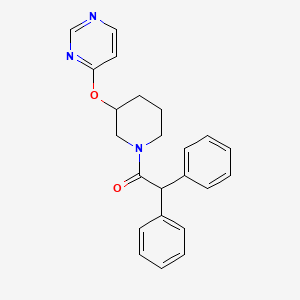
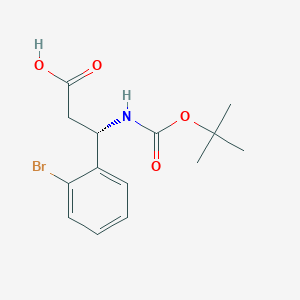
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2401572.png)
![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2401573.png)
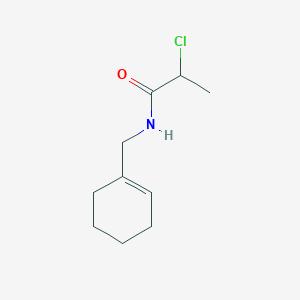


![5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401578.png)
![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)
